

The Advent of a Convulsant: A Technical History of Pentylenetetrazole

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Compound of Interest

Compound Name: Ptz-LD

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A deep dive into the discovery, experimental validation, and mechanistic understanding of Pentylenetetrazole (PTZ) as a potent inducer of seizures.

This technical guide provides a comprehensive overview of the history and scientific development of pentylenetetrazole (PTZ), a compound that has played a pivotal role in both psychiatric treatment and epilepsy research. From its initial synthesis to its use in convulsive therapy and its enduring legacy as a tool in neuroscience, this document outlines the key milestones, experimental methodologies, and evolving understanding of PTZ's action on the central nervous system.

Discovery and Early Applications

Pentylenetetrazole, also known as Metrazol or Cardiazol, was first synthesized in 1926. Initially, it was introduced as a circulatory and respiratory stimulant.^[1] Its discoverers noted that high doses of the drug could trigger seizures in animals, a side effect that would later become its primary application in a different medical context.^[1] In the 1920s and 1930s, before the advent of modern amphetamines, PTZ was used to counteract the effects of anesthetics and sedatives like chloroform and barbiturates, and to treat circulatory collapse in surgical patients.^[1]

The Era of Convulsive Therapy

The most significant chapter in the history of PTZ began in the 1930s with the work of Hungarian neuropsychiatrist Ladislav J. Meduna.^{[2][3]} Meduna hypothesized a biological antagonism between epilepsy and schizophrenia, observing a lower incidence of epilepsy in

schizophrenic patients and noting that some psychotic symptoms seemed to improve in schizophrenic patients who experienced spontaneous seizures. This led him to investigate the possibility of inducing seizures as a therapeutic intervention for schizophrenia.

Initially, Meduna used camphor to induce seizures, but he later switched to PTZ as it was faster-acting and more reliable. On January 23, 1934, Meduna administered the first PTZ-induced convulsive therapy to a patient with catatonic schizophrenia. The treatment showed promising results, with many patients, particularly those with catatonia, showing significant improvement. By 1936, PTZ-induced convulsive therapy was being used worldwide. However, the use of chemical convulsants like PTZ was later largely replaced by electroconvulsive therapy (ECT), introduced by Ugo Cerletti and Lucio Bini in 1938, which offered greater control and fewer complications.

Pentylentetrazole in Modern Neuroscience: A Research Tool

Following its decline in clinical use for convulsive therapy, PTZ found a new and lasting role in experimental neuroscience as a reliable tool for inducing seizures in animal models of epilepsy. These models are crucial for studying the mechanisms of epileptogenesis and for the screening of potential anticonvulsant drugs.

Acute and Chronic Seizure Models

Two primary experimental paradigms using PTZ have been developed:

- **Acute PTZ Model:** A single, high dose of PTZ is administered to induce generalized seizures, typically myoclonic or tonic-clonic seizures. This model is widely used to assess the efficacy of potential anticonvulsant drugs against generalized seizures.
- **Chronic PTZ (Kindling) Model:** This model involves the repeated administration of a subconvulsive dose of PTZ. Over time, this leads to a progressive intensification of seizure activity, a phenomenon known as kindling. The kindling model is thought to mimic the process of epileptogenesis in humans and is used to study the long-term changes in the brain that lead to epilepsy.

Mechanism of Action: A GABAergic Antagonist

The primary mechanism by which PTZ induces convulsions is through its action as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor complex. GABA is the primary inhibitory neurotransmitter in the central nervous system. By binding to the GABA-A receptor, GABA allows chloride ions to enter the neuron, leading to hyperpolarization and a decrease in neuronal excitability.

PTZ is believed to bind to a site within the picrotoxin binding site on the GABA-A receptor, which in turn blocks the chloride ion channel. This blockade prevents the inhibitory action of GABA, leading to a state of neuronal hyperexcitability and the generation of seizures.

At higher doses (exceeding 60 mg/kg), PTZ's epileptogenic effects are also associated with the activation of NMDA receptors, leading to an increased influx of sodium and calcium ions, which contributes to excitotoxicity. Furthermore, PTZ administration can promote oxidative stress, microglial activation, and the release of pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize key quantitative data related to the experimental use of pentylenetetrazole.

Table 1: Pentylenetetrazole Dosages for Seizure Induction in Rodents

Animal Model	Administration Route	Dosage Range (mg/kg)	Seizure Type	Reference
Mouse (Acute)	Intraperitoneal (i.p.)	18 - 55	Clonic, Tonic-Clonic	
Mouse (Kindling)	Intraperitoneal (i.p.)	Varies (subconvulsive)	Progressive	
Rat (Acute)	Intraperitoneal (i.p.)	55	Generalized Tonic-Clonic	

Table 2: Historical Timeline of Pentylenetetrazole Development

Year	Event	Key Figure(s)	Significance
1926	Synthesis of Pentylenetetrazole	-	First creation of the compound.
1934	First use in convulsive therapy	Ladislav J. Meduna	Introduction of a new treatment for schizophrenia.
1938	Introduction of Electroconvulsive Therapy (ECT)	Ugo Cerletti & Lucio Bini	Led to the decline of PTZ in clinical use for convulsive therapy.
Post-1950s	Widespread use in epilepsy research	-	Established as a key tool for studying seizure mechanisms and screening anticonvulsants.

Experimental Protocols

Protocol 1: Acute Pentylenetetrazole-Induced Seizure Model in Mice

Objective: To induce acute generalized seizures in mice for the screening of potential anticonvulsant compounds.

Materials:

- Pentylenetetrazole (PTZ)
- Sterile 0.9% saline solution
- Syringes and needles (e.g., 27-gauge)
- Observation chambers
- Timer

Procedure:

- **Animal Preparation:** Use adult male Swiss albino mice (or other appropriate strain). Weigh each mouse to determine the correct dosage. Allow the animals to acclimatize to the experimental room for at least 30 minutes before the experiment.
- **Drug Preparation:** Prepare a fresh solution of PTZ in sterile 0.9% saline. A common dose to induce tonic-clonic seizures is 55 mg/kg. The concentration of the solution should be adjusted to allow for an appropriate injection volume (e.g., 10 ml/kg).
- **Administration:** Administer the PTZ solution via intraperitoneal (i.p.) injection.
- **Observation:** Immediately after injection, place the mouse in an individual observation chamber. Observe the animal continuously for at least 30 minutes.
- **Seizure Scoring:** Record the latency to the first myoclonic jerk, the latency to the onset of generalized clonic seizures, and the latency to tonic hindlimb extension. Seizure severity can be scored using a standardized scale (e.g., Racine scale).
- **Data Analysis:** Compare the seizure latencies and scores between control (vehicle-treated) and experimental (drug-treated) groups. An increase in seizure latency and a decrease in seizure score indicate potential anticonvulsant activity.

Protocol 2: Pentylentetrazole Kindling Model in Mice

Objective: To induce a state of increased seizure susceptibility (kindling) in mice for the study of epileptogenesis.

Materials:

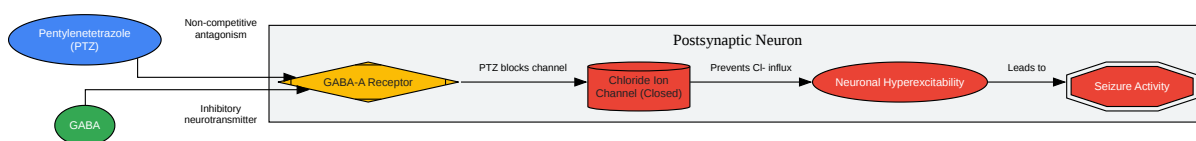
- Pentylentetrazole (PTZ)
- Sterile 0.9% saline solution
- Syringes and needles (e.g., 27-gauge)
- Observation chambers

- Timer

Procedure:

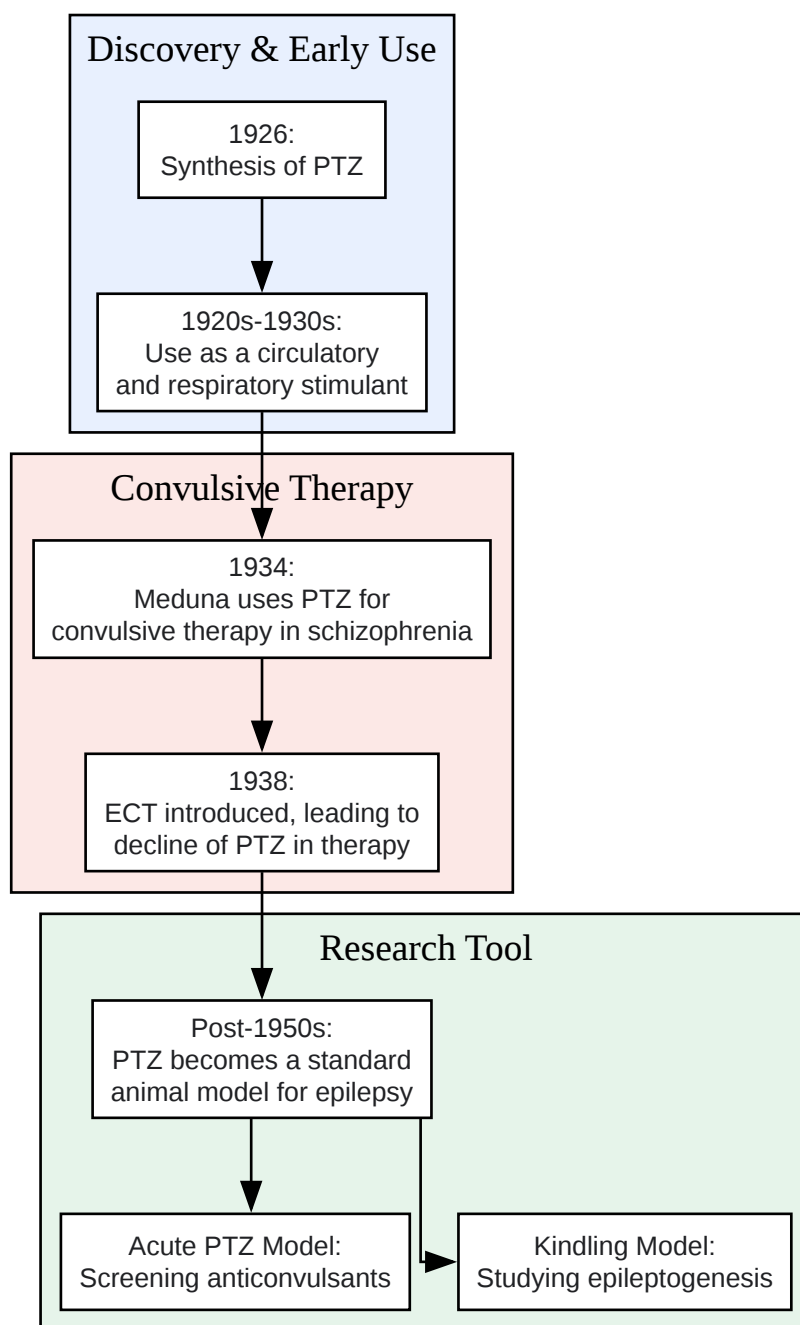
- Animal Preparation: As described in Protocol 1.
- Drug Preparation: Prepare a fresh solution of a subconvulsive dose of PTZ in sterile 0.9% saline. The exact dose may need to be determined empirically for the specific mouse strain but is typically in the range that initially produces only mild seizures or no convulsive behavior.
- Administration: Administer the subconvulsive dose of PTZ via i.p. injection. Injections are typically given on alternating days (e.g., every 48 hours).
- Observation and Scoring: After each injection, observe the mice for 30 minutes and score the seizure severity using a standardized scale.
- Kindling Development: Continue the injections until the animals consistently exhibit a predetermined level of seizure severity (e.g., generalized clonic-tonic seizures) in response to the subconvulsive dose. This typically takes several weeks.
- Data Analysis: Analyze the progression of seizure scores over time to characterize the development of kindling. Once kindled, these animals can be used to test the efficacy of potential antiepileptogenic drugs.

Visualizations



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Caption: Mechanism of PTZ-induced neuronal hyperexcitability.



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Caption: Historical development and application of Pentylene-tetrazole.

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